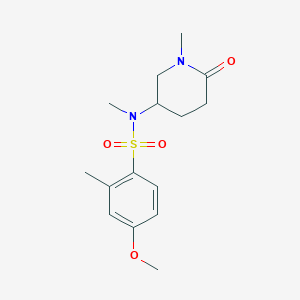![molecular formula C16H23N3O3S B6750820 2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide](/img/structure/B6750820.png)
2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a benzenesulfonamide core, an ethyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Formation of the Benzenesulfonamide Core: The benzenesulfonamide core is synthesized by sulfonation of benzene followed by amination.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the benzenesulfonamide core under controlled conditions, typically using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other suitable reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of new sulfonamide derivatives with different substituents on the nitrogen atom.
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its structural features that may interact with biological targets.
Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and pyrazole groups could be crucial for binding to the active sites of enzymes or receptors, influencing their function.
類似化合物との比較
Similar Compounds
N-(2-hydroxyethyl)-benzenesulfonamide: Similar structure but lacks the pyrazole ring.
N-(3-hydroxypropyl)-benzenesulfonamide: Similar structure but with a different alkyl chain length.
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of the pyrazole ring.
Uniqueness
2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide is unique due to the presence of both the pyrazole ring and the hydroxymethyl group, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can lead to unique interactions with biological targets and distinct reactivity in chemical processes.
特性
IUPAC Name |
2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-15-6-4-5-7-16(15)23(21,22)18-10-14(12-20)8-13-9-17-19(2)11-13/h4-7,9,11,14,18,20H,3,8,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTCPKNVYSWESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NCC(CC2=CN(N=C2)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chloro-2-methylphenoxy)-N-[4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]acetamide](/img/structure/B6750738.png)
![N-[4-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-3-(2,4-dichlorophenyl)propanamide](/img/structure/B6750739.png)
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone](/img/structure/B6750747.png)
![4-[butan-2-yl(2-hydroxyethyl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B6750755.png)
![N-[1-(2,6-difluorophenyl)cyclopentyl]-1,4-dioxane-2-carboxamide](/img/structure/B6750760.png)
![N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)-1,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6750763.png)
![3-[2-[1-(Difluoromethyl)imidazol-2-yl]-1-phenylethyl]-1,1-diethylurea](/img/structure/B6750769.png)
![1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea](/img/structure/B6750774.png)
![2-ethyl-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]benzenesulfonamide](/img/structure/B6750802.png)
![3-chloro-5-fluoro-N-[1-hydroxy-3-(1-methylpyrazol-4-yl)propan-2-yl]benzenesulfonamide](/img/structure/B6750808.png)
![N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B6750829.png)
![N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B6750836.png)
![N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B6750839.png)

